(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule featuring a unique structure that combines an indole moiety with a thiadiazolopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Thiadiazolopyrimidinone Core: This involves the cyclization of appropriate precursors, such as thiourea and a β-keto ester, under basic conditions.
Coupling of the Indole and Thiadiazolopyrimidinone Units: This step often requires the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imine group can be reduced to an amine using hydrogenation or hydride donors like sodium borohydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like DMF, elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The thiadiazolopyrimidinone core may also play a role in binding to specific proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other indole derivatives and thiadiazolopyrimidinone compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer specific reactivity and potential bioactivity not commonly found in simpler analogs.
Properties
IUPAC Name |
(6Z)-6-[(1-benzylindol-3-yl)methylidene]-5-imino-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O2S/c29-26-23(27(34)30-28-33(26)31-25(36-28)18-35-21-11-5-2-6-12-21)15-20-17-32(16-19-9-3-1-4-10-19)24-14-8-7-13-22(20)24/h1-15,17,29H,16,18H2/b23-15-,29-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILSLANMKDZCX-ODUHAEHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)COC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)COC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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